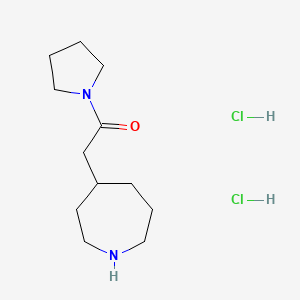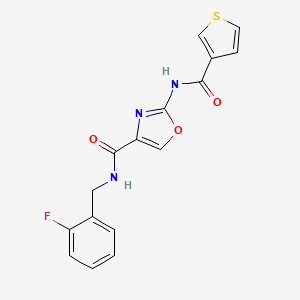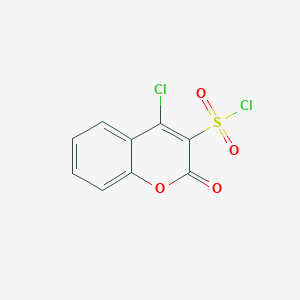
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride, also known as APE, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of ketones and is commonly used as a reagent in organic synthesis. The compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Conformation
The study of crystal structures and molecular conformations of related compounds provides insights into the physical and chemical properties of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride. For instance, the crystal structure of methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate reveals a fused tetracyclic system with various ring conformations, which can be relevant for understanding the properties of structurally similar compounds (Toze et al., 2015).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines, involves processes that could be analogous to those used in synthesizing 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride. These methods include coupling-isomerization and cyclocondensation sequences, which are important for creating complex heterocyclic structures (Schramm et al., 2006).
Hydrogen-Bonding Patterns
The study of hydrogen-bonding patterns in compounds similar to 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride can provide valuable information about their intermolecular interactions. Research on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues shows how hydrogen bonding contributes to the stability of molecular structures (Balderson et al., 2007).
Supramolecular Assemblies
Research on supramolecular assemblies involving compounds with aza donor molecules, such as 1,2,4,5-benzenetetracarboxylic acid, provides insights into how complex structures can be formed. This research can be extrapolated to understand the assembly processes of related compounds (Arora & Pedireddi, 2003).
Multicomponent Reactions
Multicomponent reactions, like the synthesis of heterocyclic medicinal scaffolds from aldehydes, thiols, and malononitrile, are relevant for understanding the synthesis pathways of complex compounds including 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride (Evdokimov et al., 2007).
Eigenschaften
IUPAC Name |
2-(azepan-4-yl)-1-pyrrolidin-1-ylethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.2ClH/c15-12(14-8-1-2-9-14)10-11-4-3-6-13-7-5-11;;/h11,13H,1-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHUCNQYCCHTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)


![4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2589916.png)
![1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B2589917.png)


![1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2589923.png)
![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)
![1-(2-Methylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2589929.png)
![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)

